1,3-Difluoro-4-isopropoxy-2-methylbenzene
Description
1,3-Difluoro-4-isopropoxy-2-methylbenzene: is an organic compound with the molecular formula C10H12F2O . It is a derivative of benzene, where the benzene ring is substituted with two fluorine atoms, an isopropoxy group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Properties
Molecular Formula |
C10H12F2O |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
1,3-difluoro-2-methyl-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H12F2O/c1-6(2)13-9-5-4-8(11)7(3)10(9)12/h4-6H,1-3H3 |
InChI Key |
HIYKFIVKAUEKFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)OC(C)C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Difluoro-4-isopropoxy-2-methylbenzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor, such as 1,3-difluoro-2-methylbenzene, with isopropyl alcohol in the presence of a base like potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete substitution .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and optimized temperature and pressure conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1,3-Difluoro-4-isopropoxy-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the benzene ring.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
- Substitution reactions can yield various substituted derivatives.
- Oxidation reactions can produce carbonyl-containing compounds.
- Reduction reactions can lead to the formation of alcohols or hydrocarbons .
Scientific Research Applications
1,3-Difluoro-4-isopropoxy-2-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-difluoro-4-isopropoxy-2-methylbenzene involves its interaction with specific molecular targets. The fluorine atoms and isopropoxy group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The pathways involved may include electrophilic aromatic substitution and nucleophilic aromatic substitution , depending on the reaction conditions .
Comparison with Similar Compounds
- 1,3-Difluoro-2-isopropoxy-4-methylbenzene
- 1,3-Difluoro-2-methylbenzene
- 1,3-Difluoro-4-methylbenzene
Comparison: 1,3-Difluoro-4-isopropoxy-2-methylbenzene is unique due to the presence of both fluorine atoms and an isopropoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity compared to its analogs. For example, the isopropoxy group can enhance solubility and influence the compound’s interaction with biological targets .
Biological Activity
1,3-Difluoro-4-isopropoxy-2-methylbenzene, a compound with significant potential in medicinal chemistry, has been the subject of research due to its biological activity. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, while summarizing relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by its unique fluorinated aromatic structure. The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, which is crucial for its biological activity.
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | C12H14F2O |
| Molecular Weight | 224.24 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogenic bacteria. For instance, it has shown significant inhibitory effects on both gram-positive and gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study conducted on the antibacterial properties of this compound demonstrated that it exhibited minimum inhibitory concentration (MIC) values comparable to standard antibiotics against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies revealed that it can inhibit the proliferation of various cancer cell lines.
Research Findings: Cytotoxicity Assay
In a cytotoxicity assay against human cancer cell lines (e.g., HeLa and A549), the compound demonstrated an IC50 value indicating effective cytotoxicity. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.
Anti-inflammatory Activity
The compound's anti-inflammatory properties have been assessed through various assays measuring cytokine production and inflammatory markers.
Table 2: Anti-inflammatory Effects
| Inflammatory Marker | Treatment Group | Result |
|---|---|---|
| TNF-alpha | Control | High levels |
| TNF-alpha | This compound | Significantly reduced |
| IL-6 | Control | Elevated |
| IL-6 | This compound | Markedly decreased |
The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets. In silico studies have suggested that it may bind to proteins involved in cell signaling pathways related to inflammation and cancer progression.
Computational Studies
Molecular docking studies have indicated strong binding affinities between the compound and key proteins involved in tumor growth and inflammatory responses. This supports the observed biological activities and provides a basis for further drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
